molecular formula C22H21NO B3008779 2-(biphenyl-3-yl)-N-phenethylacetamide CAS No. 1131604-80-2

2-(biphenyl-3-yl)-N-phenethylacetamide

Cat. No.: B3008779
CAS No.: 1131604-80-2
M. Wt: 315.416
InChI Key: UXWSQDFAFHKXLG-UHFFFAOYSA-N
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Description

2-(biphenyl-3-yl)-N-phenethylacetamide is an organic compound that features a biphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-3-yl)-N-phenethylacetamide typically involves the reaction of biphenyl-3-carboxylic acid with phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-3-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Phenethylamine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(biphenyl-3-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yl)-N-phenethylacetamide
  • 2-(biphenyl-2-yl)-N-phenethylacetamide
  • N-phenethyl-2-phenylacetamide

Uniqueness

2-(biphenyl-3-yl)-N-phenethylacetamide is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and binding properties. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-(2-phenylethyl)-2-(3-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-22(23-15-14-18-8-3-1-4-9-18)17-19-10-7-13-21(16-19)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWSQDFAFHKXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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